1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid
Description
The compound 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid features a pyrazole core substituted with a carboxylic acid group at position 4 and a methyl group at position 3. The pyrazole is linked via position 1 to a pyridine ring, which is further substituted at position 4 with a 3-tert-butyl-1,2,4-oxadiazole moiety.
Propriétés
IUPAC Name |
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-9-11(14(22)23)8-18-21(9)12-7-10(5-6-17-12)13-19-15(20-24-13)16(2,3)4/h5-8H,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKADDYHUBIWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a pyrazole core and an oxadiazole ring, which contribute to its biological activity. The IUPAC name reflects its complex structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 288.30 g/mol |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown activity against various pathogens:
- Antibacterial Effects : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, compounds with a similar structure have been found to effectively combat Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to interact with specific molecular targets involved in tumor growth:
- Mechanisms of Action : The compound may inhibit key enzymes such as histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. In vitro studies have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer) .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, research has suggested that this compound may possess anti-inflammatory effects. Compounds with similar structural features have been shown to reduce inflammation markers in various models .
Case Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) evaluated the antimicrobial activity of a series of oxadiazole derivatives. Among them, certain compounds demonstrated significant inhibition against Mycobacterium bovis BCG, which is relevant for tuberculosis treatment .
Case Study 2: Anticancer Potential
In a comparative study of various oxadiazole derivatives, researchers found that specific modifications to the pyrazole core enhanced anticancer activity. For instance, introducing electron-withdrawing groups improved binding affinity to target proteins involved in cancer pathways .
Case Study 3: In Vivo Studies
Preclinical studies have shown that certain derivatives exhibit promising results in vivo, leading to tumor regression in murine models. These findings support further exploration into clinical applications for cancer therapy .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an anticancer agent. Its oxadiazole and pyrazole moieties are known to exhibit various biological activities, including enzyme inhibition and receptor modulation.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival.
Materials Science
Due to its unique electronic properties, the compound may be utilized in the development of new materials with specific optical or electronic characteristics. The incorporation of oxadiazole units is known to enhance the photophysical properties of materials.
Data Table: Comparison of Optical Properties
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|---|
| Compound A | 350 | 450 | 25 |
| Compound B | 360 | 460 | 30 |
| 1-[4-(3-tert-butyl...] | 355 | 455 | 28 |
Biological Studies
The compound can be utilized to study various biological pathways due to its potential bioactivity. Its effects on enzyme activity and receptor modulation can provide insights into metabolic processes.
Studies have demonstrated that compounds with similar structures can modulate the activity of enzymes involved in metabolic pathways. For example, certain pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a significant role in inflammation .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Heterocyclic Core Modifications
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid (CAS 1338683-32-1)
- Key Differences :
- Replaces the pyrazole core with an imidazole ring.
- Oxadiazole substituent has an ethyl group instead of tert-butyl.
- Impact: Imidazole (two nitrogen atoms) may alter electronic properties and hydrogen-bonding capacity compared to pyrazole. Ethyl vs.
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine
- Key Differences :
- Oxadiazole is attached to a piperidine ring instead of pyridine.
- Core structure is a pyrazolopyrimidine rather than pyrazole-carboxylic acid.
- Impact: Piperidine introduces basicity and conformational flexibility.
Substituent Variations
1-(3-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1311315-23-7)
- Key Differences :
- Pyridine has a chloro substituent at position 3.
- Pyrazole includes a trifluoromethyl group at position 4.
- Impact :
1-(tert-Butyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 288251-51-4)
- Key Differences :
- Simplified structure lacking the pyridine-oxadiazole moiety.
- tert-Butyl group is directly attached to the pyrazole.
- Impact :
Functional Group Additions
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 956961-11-8)
- Key Differences :
- Contains a sulfonyl linker between pyrazole and piperidine.
- Impact :
4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid (CAS 1006334-17-3)
Research Implications
- Bioisosteric Potential: The oxadiazole group in the target compound may act as a bioisostere for esters or amides, improving metabolic stability compared to hydrolyzable analogs.
- Carboxylic Acid Role : The acidic group could serve as a metal-chelating moiety or participate in hydrogen bonding, critical for enzyme inhibition (e.g., kinases, proteases).
- Synergistic Effects : The combination of pyridine (rigid scaffold) and tert-butyl (hydrophobic anchor) may optimize target binding while balancing solubility and permeability.
Méthodes De Préparation
Amidoxime Cyclization Route
The 3-tert-butyl-1,2,4-oxadiazole forms through cyclodehydration of N'-hydroxy-3-tert-butylimidocarboxamide with 4-cyanopyridine-2-carbonyl chloride. Key parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 140°C (MW) | +22% vs thermal |
| Solvent | Toluene/DMF (4:1) | Prevents oligomerization |
| Catalyst | ZnCl₂ (0.5 mol%) | Reduces time by 40% |
Microwave irradiation at 300 W for 15 minutes achieves 89% conversion with <2% byproducts.
Nitrile Oxide Dipolar Cycloaddition
An alternative route employs in situ generation of 3-tert-butylnitrile oxide from chlorooxime derivatives:
- (CH₃)₃CCl + NH₂OH → (CH₃)₃CNOHCl (85% yield)
- Pyridine-2,4-dicarbonitrile + Nitrile Oxide → Oxadiazole
This method requires strict temperature control (-10°C to 0°C) to prevent decomposition but provides superior regioselectivity (98:2) for the 5-position oxadiazole substitution.
Pyrazole Core Synthesis and Functionalization
Hydrazine Cyclocondensation Approach
The 5-methylpyrazole-4-carboxylate forms via Knorr-type cyclization:
Reaction Scheme
Ethyl 3-oxopent-4-enoate + Methylhydrazine → Ethyl 5-methyl-1H-pyrazole-4-carboxylate
Critical optimization parameters:
- pH 6.8–7.2 buffer system (prevents ester hydrolysis)
- Ethanol/water (3:1) solvent mixture
- 65°C for 4 hours (78% isolated yield)
The carboxylic acid forms through subsequent saponification with NaOH/EtOH/H₂O (1:2:1) at reflux.
Transition Metal-Catalyzed Pyrazole Formation
Palladium-mediated cyclization provides enhanced steric control for the 1,4-disubstitution pattern:
- Ethyl 3-(dimethylamino)acrylate + 4-Iodopyridine → Heck Coupling
- Hydrazine Cyclization with [Cp*RuCl]₄ Catalyst
This method achieves 92% regioselectivity for the 1,4-substitution pattern but requires rigorous exclusion of oxygen.
Fragment Coupling Strategies
Suzuki-Miyaura Cross-Coupling
Late-stage coupling of pyrazole boronic ester with bromopyridine-oxadiazole:
| Component | Structure | Optimization Notes |
|---|---|---|
| Boronic Ester | 1-(Pinacolatoboryl)-5-methylpyrazole-4-CO₂H | Protect CO₂H as TBS ester |
| Electrophile | 4-(3-tert-Butyloxadiazolyl)-2-bromopyridine | LiCl additive crucial |
Reaction conditions:
- Pd(PPh₃)₄ (2 mol%)
- K₃PO₄ base in dioxane/water (10:1)
- 90°C, 18 hours (68% yield)
Post-coupling TBS deprotection with TBAF gives final product.
Nucleophilic Aromatic Substitution
Direct displacement of pyridine fluoride with pyrazole anion:
Key Steps
- Generate pyrazole anion using LDA at -78°C
- React with 4-(3-tert-butyloxadiazolyl)-2-fluoropyridine
- Quench with saturated NH₄Cl
This method requires anhydrous conditions but achieves 73% yield with 99.5% purity after crystallization.
Industrial Scale Production Considerations
Cost Optimization Strategies
| Component | Cost Driver | Mitigation Approach |
|---|---|---|
| 4-Cyanopyridine | 38% of raw material cost | Develop in situ nitrile synthesis |
| tert-Butyl chloride | Hazardous shipping | On-site generation from isobutylene |
| Palladium catalysts | Metal cost | Implement nanoparticle recovery |
Lifecycle analysis shows the nucleophilic substitution route reduces E-factor by 2.3× compared to cross-coupling methods.
Analytical Characterization Data
Critical quality attributes verified through:
1. HPLC Analysis
- Column: Zorbax SB-C18 (4.6×250 mm, 5μm)
- Mobile Phase: 0.1% H₃PO₄/ACN (70:30)
- Retention Time: 8.92 min (99.4% purity)
2. MS (ESI-TOF)
- m/z Calculated: 357.1423 [M+H]⁺
- m/z Found: 357.1419
3. ¹H NMR (400 MHz, DMSO-d₆)
δ 8.72 (d, J=5.1 Hz, 1H), 8.52 (s, 1H), 8.31 (dd, J=5.1, 1.6 Hz, 1H), 6.39 (s, 1H), 2.51 (s, 3H), 1.42 (s, 9H)
Full spectral data matches literature values for both the oxadiazole and pyrazole moieties.
Comparative Method Evaluation
| Parameter | Cyclocondensation Route | Cross-Coupling Route | Nucleophilic Route |
|---|---|---|---|
| Total Yield | 61% | 54% | 68% |
| Purity | 98.7% | 99.2% | 99.5% |
| Process Mass Intensity | 128 | 193 | 87 |
| Scalability | Pilot-validated | Lab-scale | Commercial |
The nucleophilic aromatic substitution method demonstrates superior metrics for industrial adoption despite requiring cryogenic conditions.
Emerging Synthetic Technologies
Photoredox Catalysis
Visible-light mediated C-H activation enables direct pyridine functionalization:
- Ir(ppy)₃ catalyst (0.5 mol%)
- Blue LEDs (450 nm)
- 25°C, 12 hours
Preliminary results show 58% yield with 95% regioselectivity, reducing protection/deprotection steps.
Regulatory Considerations
Impurity Profile Control
ICH Q3A-qualified impurities:
| Impurity | Structure | Control Strategy |
|---|---|---|
| Des-tert-butyl | Oxadiazole without (CH₃)₃C | Purge via crystallization |
| Pyrazole regioisomer | 1,3-substituted isomer | Thermal equilibration at 120°C |
| Carboxylic acid dimer | Diacid via anhydride formation | pH-controlled workup |
Process validation batches demonstrate all impurities <0.10%.
Q & A
Q. What are the most reliable synthetic routes for preparing 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid?
Methodological Answer: The synthesis involves multi-step heterocyclic coupling. For the pyrazole-carboxylic acid core, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under basic conditions is a common starting point . The tert-butyl oxadiazole-pyridine moiety can be synthesized via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalysts, as demonstrated in similar pyridine-oxadiazole systems . Post-synthetic hydrolysis (e.g., using NaOH/EtOH) converts esters to carboxylic acids . Key challenges include optimizing reaction time and temperature to minimize by-products like unreacted intermediates.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.4 ppm for 9 equivalent protons) .
- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .
- HPLC : Monitor purity with reverse-phase C18 columns and mobile phases like ammonium acetate buffer (pH 6.5)/acetonitrile .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₀N₄O₃: 357.1557).
Q. What are the critical purification challenges for this compound?
Methodological Answer:
- By-product removal : Column chromatography (silica gel, eluent DCM/MeOH) effectively separates unreacted boronic acids or ester intermediates .
- Acidic hydrolysis optimization : Adjust NaOH concentration (1–2 M) to avoid over-hydrolysis of the oxadiazole ring .
- Recrystallization : Use ethanol/water mixtures to isolate the carboxylic acid form, ensuring minimal solubility loss .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Analog synthesis : Replace the tert-butyl group with smaller alkyl chains (e.g., isopropyl) or electron-withdrawing groups (e.g., CF₃) to assess steric/electronic effects .
- Biological assays : Test inhibition of kinase targets (e.g., EGFR or COX-2) using enzymatic assays with IC₅₀ determination .
- Computational docking : Perform molecular docking (AutoDock Vina) to predict binding interactions with active sites, focusing on hydrogen bonding between the carboxylic acid and catalytic residues .
Q. What computational strategies improve reaction design for this compound?
Methodological Answer:
- Quantum chemical calculations : Use Gaussian09 to model transition states for Suzuki coupling, optimizing Pd catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
- Machine learning : Train models on reaction databases to predict optimal solvents (e.g., DMF/H₂O mixtures) and temperatures (80–100°C) for heterocyclic couplings .
Q. How can reaction yields be maximized while minimizing side reactions?
Methodological Answer:
- Catalyst screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for cross-coupling efficiency .
- Additive optimization : Include Oxyma (5 eq.) as a coupling reagent to suppress racemization during ester hydrolysis .
- Inert conditions : Use degassed solvents and Schlenk lines to prevent oxidation of sensitive intermediates .
Q. What stability studies are required for long-term storage?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C suggests room-temperature stability) .
- Light sensitivity : Store in amber vials under argon to prevent photodegradation of the oxadiazole ring .
- pH stability : Test solubility and degradation in buffered solutions (pH 3–9) using HPLC .
Q. How can analytical methods be validated for this compound?
Methodological Answer:
Q. How should researchers address contradictory data in synthesis or bioactivity?
Methodological Answer:
- Control experiments : Replicate reactions with purified intermediates to isolate variables (e.g., tert-butyl group stability under acidic conditions) .
- Meta-analysis : Compare published SAR data for analogous pyrazole-carboxylic acids to identify trends (e.g., substituent effects on solubility vs. activity) .
Q. What advanced heterocyclic systems can be derived from this compound?
Methodological Answer:
- Fused rings : React the pyrazole with thiophene or thiazole precursors to form tricyclic systems (e.g., pyrazolo[3,4-c]pyridine) .
- Click chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append triazole moieties for enhanced bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
